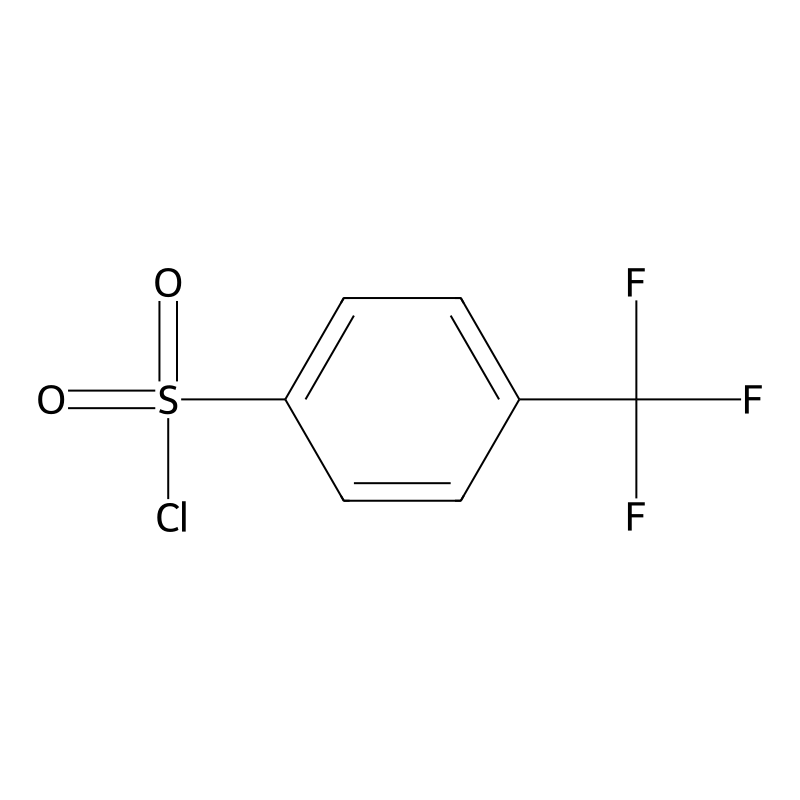

4-(Trifluoromethyl)benzenesulfonyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

- As a Protecting Group: TFBS-Cl serves as a protecting group for alcohols and amines. The sulfonyl chloride moiety reacts with the hydroxyl group of alcohols or the amine group, forming a stable bond that prevents unwanted reactions. The TFBS group can be later removed under specific conditions to regenerate the original alcohol or amine [].

- Introduction of the Trifluoromethyl Group: The trifluoromethyl group (CF3) is a valuable functional group in medicinal chemistry due to its electronic and lipophilic properties. TFBS-Cl can be used as a reagent to introduce the CF3 group onto aromatic compounds through nucleophilic aromatic substitution reactions [].

Medicinal Chemistry:

- Drug Design and Development: The CF3 group introduced by TFBS-Cl can improve the potency, metabolic stability, and membrane permeability of drug candidates. This makes TFBS-Cl a valuable tool in medicinal chemistry for the development of new therapeutics [].

Material Science:

- Functionalization of Polymers: TFBS-Cl can be used to modify polymers by reacting with functional groups present in the polymer backbone. This can lead to the development of new materials with specific properties, such as improved thermal stability or conductivity [].

Catalysis:

- Lewis Acid Catalyst Precursor: TFBS-Cl can be used as a precursor for the synthesis of Lewis acid catalysts. These catalysts are used to activate various chemical reactions and play a crucial role in organic synthesis.

4-(Trifluoromethyl)benzenesulfonyl chloride is classified as an organosulfur compound with the molecular formula C7H4ClF3O2S. It has a molecular weight of approximately 244.61 g/mol and appears as a low melting solid, typically white to pale yellow in color. The compound has a melting point range of 30°C to 34°C and a boiling point of 118°C to 120°C at reduced pressure (18 mmHg) .

This compound contains a trifluoromethyl group (-CF3) attached to the para position of the benzenesulfonyl chloride moiety, which contributes to its unique reactivity and properties.

TFBS-Cl is a corrosive and irritating compound. It can cause severe skin burns and eye damage upon contact [].

- Safety Hazards:

- Precautionary Measures:

- Wear appropriate personal protective equipment (gloves, goggles, respirator) when handling TFBS-Cl.

- Work in a well-ventilated fume hood.

- Avoid contact with skin, eyes, and clothing.

- Handle with care to prevent spills.

4-(Trifluoromethyl)benzenesulfonyl chloride is known for its reactivity in various chemical transformations, particularly in nucleophilic substitution reactions. It can act as an electrophile due to the presence of the sulfonyl chloride group, making it useful for introducing sulfonyl groups into organic molecules.

Key Reactions Include:

- Nucleophilic Substitution: Reacts with nucleophiles such as amines or alcohols to form sulfonamides or sulfonate esters.

- Electrophilic Aromatic Substitution: The trifluoromethyl group can enhance electrophilic aromatic substitution reactions on the aromatic ring.

- Dehydrochlorination: Can undergo dehydrochlorination under basic conditions to yield corresponding sulfonic acids.

Several synthetic routes have been developed for producing 4-(trifluoromethyl)benzenesulfonyl chloride:

- Direct Sulfonylation:

- Starting from para-trifluoromethylbenzene and chlorosulfonic acid.

- Reaction conditions typically involve heating under controlled temperatures.

- Fluorination Reactions:

- Utilizing fluorinating agents on benzenesulfonyl chlorides to introduce the trifluoromethyl group.

- Alternative Approaches:

- Synthesis via arylation of sulfur trioxide with trifluoromethylated aromatic compounds under specific conditions.

4-(Trifluoromethyl)benzenesulfonyl chloride finds applications primarily in:

- Pharmaceutical Chemistry: Used as an intermediate in the synthesis of various pharmaceuticals, particularly those requiring sulfonamide functionalities.

- Organic Synthesis: Acts as a reagent for introducing sulfonyl groups into organic molecules.

- Material Science: Potential use in developing new materials with enhanced properties due to the presence of fluorinated groups.

Several compounds share structural similarities with 4-(trifluoromethyl)benzenesulfonyl chloride. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Benzenesulfonyl chloride | C6H5ClO2S | Lacks trifluoromethyl group; less reactive. |

| 4-Fluorobenzenesulfonyl chloride | C7H6ClF | Contains fluorine; different electronic effects. |

| 4-(Chlorobenzenesulfonyl)chloride | C7H6Cl2O2S | Contains two chlorine atoms; different reactivity profile. |

Uniqueness: The presence of the trifluoromethyl group in 4-(trifluoromethyl)benzenesulfonyl chloride significantly enhances its electrophilicity and lipophilicity compared to other similar compounds, making it particularly valuable in synthetic chemistry and pharmaceutical applications.

The development of 4-(Trifluoromethyl)benzenesulfonyl chloride as a synthetic reagent emerged from the broader evolution of aromatic sulfonyl chloride chemistry, which has its roots in the fundamental work on benzenesulfonyl chloride and related compounds. The preparation methods for aromatic sulfonyl chlorides were established through classical approaches involving chlorosulfonation of aromatic compounds using chlorosulfonic acid in excess or combinations of chlorosulfonic acid with thionyl chloride. These early methodologies laid the groundwork for the synthesis of more specialized sulfonyl chlorides, including those bearing electron-withdrawing substituents such as trifluoromethyl groups.

The significance of 4-(Trifluoromethyl)benzenesulfonyl chloride in synthetic chemistry became apparent through its enhanced reactivity compared to unsubstituted benzenesulfonyl chloride. The electron-withdrawing effect of the trifluoromethyl group at the para position substantially increases the electrophilicity of the sulfonyl chloride functional group, making it more reactive toward nucleophilic substitution reactions. This enhanced reactivity has made the compound particularly valuable in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients, where its ability to form stable sulfonamide and sulfonate linkages under mild conditions is highly prized.

Research investigations have demonstrated that 4-(Trifluoromethyl)benzenesulfonyl chloride can be effectively utilized in palladium-catalyzed desulfitative arylation reactions, enabling the synthesis of beta-arylated thiophenes and 2,5-diarylated pyrroles. These applications represent significant advances in organometallic chemistry and highlight the compound's role in facilitating challenging carbon-carbon bond-forming reactions. Additionally, photochemical studies have shown that this compound can undergo photo-irradiation with visible light in the presence of specific iridium catalysts to produce corresponding vinyl sulfones, demonstrating its utility in emerging photocatalytic methodologies.

Structural Classification and Nomenclature Systems

4-(Trifluoromethyl)benzenesulfonyl chloride belongs to the class of aromatic sulfonyl chlorides, specifically those bearing electron-withdrawing substituents on the benzene ring. The compound exhibits a systematic nomenclature that reflects its substitution pattern, with the trifluoromethyl group positioned at the para (4-) position relative to the sulfonyl chloride functional group. The International Union of Pure and Applied Chemistry name for this compound is 4-(trifluoromethyl)benzenesulfonyl chloride, while alternative nomenclature systems may refer to it as para-(trifluoromethyl)benzenesulfonyl chloride or alpha,alpha,alpha-trifluorotoluene-4-sulfonyl chloride.

The molecular structure of 4-(Trifluoromethyl)benzenesulfonyl chloride can be characterized by several key structural identifiers. The compound bears the Chemical Abstracts Service registry number 2991-42-6 and possesses the molecular formula C7H4ClF3O2S. The structural representation through Simplified Molecular Input Line Entry System notation is recorded as ClS(=O)(=O)c1ccc(cc1)C(F)(F)F, while the International Chemical Identifier string provides a standardized digital representation of the molecular connectivity.

The three-dimensional structure of the molecule features a planar benzene ring substituted with a trifluoromethyl group at the para position and a sulfonyl chloride group. The sulfonyl chloride moiety adopts a tetrahedral geometry around the sulfur atom, with the sulfur-oxygen double bonds exhibiting significant ionic character due to the electronegativity difference between sulfur and oxygen. The trifluoromethyl group introduces substantial electron-withdrawing character through both inductive and field effects, significantly influencing the electronic properties of the entire molecule.

Table 1: Molecular Identifiers and Physical Properties of 4-(Trifluoromethyl)benzenesulfonyl chloride

Importance in Organic Synthesis and Chemical Research

The importance of 4-(Trifluoromethyl)benzenesulfonyl chloride in organic synthesis stems from its exceptional versatility as an electrophilic reagent capable of participating in numerous chemical transformations. The compound serves as a crucial building block for the synthesis of sulfonamides, which are widely encountered in pharmaceutical chemistry as core structural motifs in many drug molecules. The enhanced electrophilicity imparted by the trifluoromethyl substituent allows for efficient reactions with primary and secondary amines under mild conditions, often achieving high yields in sulfonamide formation reactions.

Research applications of 4-(Trifluoromethyl)benzenesulfonyl chloride extend beyond traditional nucleophilic substitution chemistry to encompass advanced synthetic methodologies. Studies have demonstrated its utility in the modification of biomolecules, including proteins and peptides, where the introduction of trifluoromethyl-containing sulfonyl groups can significantly alter biological activity and pharmacokinetic properties. The compound has also found applications in the synthesis of agrochemical intermediates, where its ability to introduce both sulfonyl and trifluoromethyl functionalities in a single transformation provides synthetic efficiency.

Table 2: Synthetic Applications and Reaction Conditions for 4-(Trifluoromethyl)benzenesulfonyl chloride

The mechanistic aspects of reactions involving 4-(Trifluoromethyl)benzenesulfonyl chloride typically proceed through nucleophilic attack on the sulfur center, with the chloride ion serving as the leaving group. The electron-withdrawing effects of both the trifluoromethyl group and the aromatic system significantly enhance the electrophilicity of the sulfur center, facilitating rapid nucleophilic substitution reactions. This enhanced reactivity is particularly valuable in synthetic applications where mild reaction conditions are required to preserve sensitive functional groups or when working with complex molecular architectures.

Contemporary research has also explored the use of 4-(Trifluoromethyl)benzenesulfonyl chloride in metal-catalyzed cross-coupling reactions, where the sulfonyl chloride moiety can serve as an electrophilic partner in palladium-catalyzed transformations. These reactions represent frontier applications of the compound in modern synthetic methodology, enabling the construction of complex molecular frameworks through carbon-carbon and carbon-heteroatom bond formation. The trifluoromethyl substituent not only enhances the reactivity of the sulfonyl chloride but also introduces valuable fluorine content into the final products, which is highly desirable in pharmaceutical and materials applications.

Molecular Formula and Atomic Composition (C₇H₄ClF₃O₂S)

4-(Trifluoromethyl)benzenesulfonyl chloride possesses the molecular formula C₇H₄ClF₃O₂S, representing a complex organosulfur compound with a molecular weight of 244.62 grams per mole [1] [2] [3]. The compound contains seven distinct elements distributed across eighteen total atoms, creating a highly functionalized aromatic molecule with significant electronic properties.

The atomic composition reveals a carbon-rich framework comprising seven carbon atoms that form the benzene ring and the trifluoromethyl substituent [1] [3]. Four hydrogen atoms are present, with all four located on the aromatic ring system [2] [4]. The halogen content includes one chlorine atom bonded to the sulfur center and three fluorine atoms incorporated within the trifluoromethyl group [1] [3] [5]. Two oxygen atoms participate in the sulfonyl functional group through double bonds with the central sulfur atom [2] [3]. The single sulfur atom serves as the central heteroatom, connecting the aromatic system to the reactive chloride functionality [1] [2].

| Element | Symbol | Number of Atoms | Atomic Mass (amu) | Total Mass Contribution (amu) | Percentage by Mass (%) |

|---|---|---|---|---|---|

| Carbon | C | 7 | 12.01 | 84.07 | 34.37 |

| Hydrogen | H | 4 | 1.008 | 4.03 | 1.65 |

| Chlorine | Cl | 1 | 35.45 | 35.45 | 14.49 |

| Fluorine | F | 3 | 19.00 | 57.00 | 23.30 |

| Oxygen | O | 2 | 16.00 | 32.00 | 13.08 |

| Sulfur | S | 1 | 32.07 | 32.07 | 13.11 |

The molecular weight distribution demonstrates that carbon atoms contribute the largest mass percentage at 34.37%, followed by fluorine atoms at 23.30% [1] [3]. The significant fluorine content reflects the presence of the highly electronegative trifluoromethyl group, which substantially influences the compound's chemical and physical properties [6] [7].

Structural Characteristics and Electronic Distribution

The molecular structure of 4-(Trifluoromethyl)benzenesulfonyl chloride features a benzene ring substituted at the para position with both a trifluoromethyl group and a sulfonyl chloride functional group [1] [3] [5]. The aromatic system maintains planarity while the substituents create significant electronic perturbations throughout the molecule [7] .

The trifluoromethyl group (-CF₃) occupies the para position relative to the sulfonyl chloride group, establishing a symmetrical substitution pattern that maximizes electronic communication between these electron-withdrawing substituents [3] [5] [7]. The three fluorine atoms in the trifluoromethyl group are arranged in a tetrahedral geometry around the carbon center, creating a highly electronegative region that withdraws electron density from the aromatic ring [7] .

The sulfonyl chloride functional group (-SO₂Cl) contains a sulfur atom in the +6 oxidation state, bonded to two oxygen atoms through double bonds and to one chlorine atom through a single bond [2] [4] [9]. This arrangement creates a tetrahedral geometry around the sulfur center, with the sulfonyl group positioned perpendicular to the aromatic ring plane [9] [10].

Electronic distribution within the molecule is heavily influenced by the combined electron-withdrawing effects of both the trifluoromethyl and sulfonyl chloride substituents [7] [9]. The trifluoromethyl group exerts a strong inductive effect (-I) due to the high electronegativity of fluorine atoms, while the sulfonyl chloride group provides both inductive and mesomeric electron-withdrawing effects [9] [10]. This electronic configuration renders the aromatic ring electron-deficient and enhances the electrophilic character of the sulfur center [7] .

Physical State and Appearance Characteristics

4-(Trifluoromethyl)benzenesulfonyl chloride exists as a crystalline solid under standard laboratory conditions at 20°C [2] [4] [11]. The compound exhibits characteristic appearance properties that facilitate its identification and handling in synthetic applications [12] [13] [14].

The physical appearance is described as white to pale yellow crystalline solid, with variations in coloration attributed to purity levels and storage conditions [7] [11] [12]. High-purity samples typically display a white appearance, while slight yellow coloration may indicate the presence of trace impurities or partial decomposition products [12] [13] [14]. The crystalline nature reflects the ordered molecular arrangement in the solid state, influenced by intermolecular interactions between the polar functional groups [11] [15].

The compound demonstrates a low-melting solid character, transitioning readily between solid and liquid phases near room temperature [7] [13] [16]. This property necessitates careful temperature control during storage and handling to maintain the desired physical state [2] [4] [16]. The crystalline form can vary from fine powder to larger crystalline lumps, depending on crystallization conditions and processing methods [2] [4] [14].

Physical form variations include crystals, powder, crystalline powder, or fused lumpy solid, reflecting different preparation and purification methodologies [14] [17] [18]. The moisture-sensitive nature of the compound requires storage under inert atmospheric conditions to prevent hydrolysis and maintain structural integrity [2] [4] [16].

Melting and Boiling Point Analysis (MP: 30-34°C)

The thermal properties of 4-(Trifluoromethyl)benzenesulfonyl chloride reveal characteristic phase transition behaviors that are essential for understanding its physical handling and processing requirements [2] [4] [6]. The melting point range of 30-34°C positions this compound in the low-melting solid category, requiring specific storage and handling protocols [7] [13] [15].

Melting point determinations from multiple sources consistently report values within the 30-34°C range, with slight variations attributed to sample purity and measurement methodologies [2] [4] [6] [7]. The relatively narrow melting point range indicates good sample homogeneity and structural consistency across different preparation methods [13] [15] [14]. Clear melt characteristics are observed within this temperature range, indicating complete phase transition without decomposition [14] [17].

Boiling point analysis reveals pressure-dependent behavior characteristic of organic compounds with moderate molecular weights [7] [19] [13]. Under reduced pressure conditions of 1 mmHg, the boiling point occurs at 76-78°C, demonstrating significant volatility reduction compared to atmospheric pressure [6] [7] [13]. At 18 mmHg pressure, the boiling point increases to 118-120°C, reflecting the logarithmic relationship between vapor pressure and temperature [11] [15] [17].

| Pressure Conditions | Boiling Point Range | Reference Sources |

|---|---|---|

| 1 mmHg | 76-78°C | [6] [7] [13] |

| 18 mmHg | 118-120°C | [11] [15] [17] |

| 760 mmHg (atmospheric) | 252.8±40.0°C | [19] |

The atmospheric pressure boiling point of 252.8±40.0°C indicates substantial thermal stability under standard conditions, though practical distillation typically employs reduced pressure to minimize thermal decomposition [19] [13]. The large uncertainty range at atmospheric pressure reflects measurement challenges associated with potential decomposition at elevated temperatures [19] [18].

Spectroscopic Properties and Characterization Data

Spectroscopic characterization of 4-(Trifluoromethyl)benzenesulfonyl chloride employs multiple analytical techniques to confirm structural identity and assess sample purity [17] [18] [20]. Infrared spectroscopy provides definitive identification of functional groups through characteristic vibrational frequencies [17] [20] [10].

Infrared spectral analysis reveals distinctive absorption patterns for the sulfonyl chloride functional group [9] [10] [21]. The symmetric and asymmetric sulfur-oxygen stretching vibrations appear as strong absorptions in the regions 1375-1300 cm⁻¹ and 1200-1140 cm⁻¹, respectively [10] [21]. The sulfur-chlorine stretching vibration manifests as a characteristic band near 375 cm⁻¹, consistent with reported values for aromatic sulfonyl chlorides [9] [10].

Aromatic carbon-hydrogen stretching vibrations occur in the 3150-3050 cm⁻¹ region, while aromatic carbon-carbon stretching appears near 1600 cm⁻¹ and 1500-1430 cm⁻¹ [21] [22]. The trifluoromethyl group contributes distinctive carbon-fluorine stretching vibrations, with symmetric stretching modes typically observed around 750 cm⁻¹ and asymmetric modes near 1200 cm⁻¹ [22] [23].

Nuclear magnetic resonance spectroscopy provides detailed structural information through proton, carbon, and fluorine environments [24] [25] [26]. Proton nuclear magnetic resonance spectra display aromatic signals in the 7-8 ppm region, with coupling patterns reflecting the para-disubstituted benzene ring symmetry [25] [26]. Carbon-13 nuclear magnetic resonance reveals aromatic carbon signals between 120-140 ppm, with the trifluoromethyl carbon appearing as a quartet due to fluorine coupling [24] [26].

Fluorine-19 nuclear magnetic resonance spectroscopy identifies the trifluoromethyl environment, typically resonating around -60 to -65 ppm [25] [26]. The chemical shift and coupling patterns provide confirmation of the trifluoromethyl group attachment to the aromatic ring [24] [25].

| Spectroscopic Method | Key Characteristic Features | Applications |

|---|---|---|

| Infrared Spectroscopy | S=O stretching: 1375-1300, 1200-1140 cm⁻¹; S-Cl stretching: ~375 cm⁻¹ | Functional group identification |

| ¹H Nuclear Magnetic Resonance | Aromatic protons: 7-8 ppm region; coupling effects | Structure confirmation |

| ¹³C Nuclear Magnetic Resonance | Aromatic carbons: 120-140 ppm; CF₃ carbon quartet | Carbon framework analysis |

| ¹⁹F Nuclear Magnetic Resonance | CF₃ group: -60 to -65 ppm | Fluorine environment analysis |

| Mass Spectrometry | Molecular ion: m/z 244/246 (chlorine isotope pattern) | Molecular weight confirmation |

Mass spectrometric analysis confirms the molecular weight through the molecular ion peak at m/z 244, with the characteristic chlorine isotope pattern displaying peaks at m/z 244 and 246 [27] [5] [19]. Fragmentation patterns provide additional structural confirmation through loss of typical functional group fragments [17] [18].

Density and Solubility Parameters

The density of 4-(Trifluoromethyl)benzenesulfonyl chloride has been determined through predictive computational methods, yielding a value of 1.532±0.06 g/cm³ [7] [19] [28]. This density value reflects the substantial molecular weight and compact molecular structure, influenced by the presence of heavy atoms including sulfur, chlorine, and fluorine [7] [28].

The predicted density places this compound in the category of moderately dense organic materials, consistent with other fluorinated aromatic compounds [19] [28]. The relatively high density compared to simple aromatic compounds results from the significant contribution of the trifluoromethyl and sulfonyl chloride substituents [7] [19].

Solubility characteristics demonstrate limited dissolution in common organic solvents [7] [16] [29]. Chloroform provides slight solubility, indicating moderate interactions between the compound and chlorinated solvents [7] [16]. Similarly, methanol exhibits slight solubility, suggesting limited hydrogen bonding capabilities despite the presence of electronegative atoms [16] [29].

The limited solubility profile reflects the compound's polar characteristics combined with substantial molecular size [16] [29]. The presence of multiple electronegative atoms creates localized polar regions, while the overall molecular structure maintains significant hydrophobic character through the aromatic ring and trifluoromethyl group [7] [16].

| Property | Value | Measurement Method | Reference |

|---|---|---|---|

| Density | 1.532±0.06 g/cm³ | Computational prediction | [7] [19] [28] |

| Solubility in Chloroform | Slightly soluble | Experimental observation | [7] [16] |

| Solubility in Methanol | Slightly soluble | Experimental observation | [7] [16] |

| Vapor Pressure (25°C) | 0.0±0.5 mmHg | Computational prediction | [19] |

| Log P | 2.96 | Computational prediction | [19] |

The vapor pressure of 0.0±0.5 mmHg at 25°C indicates minimal volatility under standard conditions, supporting the solid-state characterization at room temperature [19] [18]. The logarithmic partition coefficient (Log P) value of 2.96 suggests moderate lipophilicity, reflecting the balance between polar functional groups and hydrophobic aromatic regions [19] [29].

Classical synthetic methodologies for sulfonyl chloride preparation have established fundamental approaches that continue to influence contemporary synthetic strategies. These traditional routes encompass direct chlorosulfonation, sulfonic acid chlorination, and diazonium salt-mediated transformations [3] [4].

Direct Chlorosulfonation Methodology

The direct chlorosulfonation approach represents the most straightforward classical route for synthesizing 4-(Trifluoromethyl)benzenesulfonyl chloride from the corresponding aromatic precursor. This methodology employs chlorosulfonic acid as both the sulfonating and chlorinating agent, facilitating a single-step transformation of 4-trifluoromethylbenzene to the target sulfonyl chloride [4] [5].

The reaction mechanism proceeds through an electrophilic aromatic substitution pathway, wherein chlorosulfonic acid functions as the electrophilic species. The initial step involves the formation of a sigma complex between the aromatic ring and the sulfur trioxide equivalent, followed by deprotonation to yield the sulfonic acid intermediate [4]. Under excess chlorosulfonic acid conditions, the sulfonic acid undergoes immediate chlorination to produce the desired sulfonyl chloride with concurrent liberation of sulfuric acid [5].

Optimal reaction conditions require careful temperature control between 0-25°C to minimize side reactions and ensure regioselective substitution at the para position relative to the trifluoromethyl group . The reaction typically achieves completion within 3-6 hours, producing yields ranging from 80-90% under optimized conditions .

Sulfonic Acid Chlorination Routes

Alternative classical approaches involve the two-step synthesis wherein 4-trifluoromethylbenzenesulfonic acid serves as the intermediate precursor for subsequent chlorination. This methodology offers enhanced control over reaction conditions and improved product purity compared to direct chlorosulfonation .

Thionyl Chloride Methodology

Thionyl chloride represents the most frequently employed chlorinating agent for converting sulfonic acids to sulfonyl chlorides . The reaction mechanism involves initial coordination of the sulfonic acid to thionyl chloride, forming a mixed anhydride intermediate, followed by chloride substitution with concurrent liberation of sulfur dioxide and hydrogen chloride .

Reaction conditions typically involve refluxing the sulfonic acid with excess thionyl chloride in an inert solvent such as dichloromethane or toluene at temperatures between 50-80°C for 2-5 hours . This methodology consistently achieves yields in the range of 75-85% with high product purity .

Phosphorus Pentachloride Alternative

Phosphorus pentachloride provides an alternative chlorinating agent, particularly advantageous for acid-sensitive substrates. The mechanism involves initial coordination of the sulfonic acid to phosphorus pentachloride, forming a phosphonium intermediate, followed by rearrangement and chloride transfer resulting in sulfonyl chloride formation with concurrent generation of phosphorus oxychloride .

Optimal conditions require temperatures between 25-40°C for 5-8 hours, typically achieving yields of 70-80% under anhydrous conditions .

Sandmeyer-Type Transformations

The Sandmeyer reaction represents a classical approach for synthesizing sulfonyl chlorides from readily available aniline precursors. This methodology involves the initial formation of diazonium salts from 4-trifluoromethylaniline, followed by copper-catalyzed transformation to the corresponding sulfonyl chloride [9] [10].

Recent developments have enhanced the classical Sandmeyer approach through the utilization of DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) as a stable sulfur dioxide surrogate [9] [10]. This modification eliminates the need for handling gaseous sulfur dioxide while maintaining high reaction efficiency.

The optimized protocol involves treating 4-trifluoromethylaniline with tert-butyl nitrite and hydrochloric acid to generate the diazonium intermediate in situ, followed by addition of DABSO and copper chloride catalyst at temperatures between 0-75°C [9]. This methodology achieves yields of 70-85% and demonstrates excellent scalability, as evidenced by successful 20-gram scale preparations [9] [10].

Oxidative Chlorination of Sulfur-Containing Precursors

Oxidative chlorination methodologies represent a versatile class of synthetic approaches that enable the direct conversion of various sulfur-containing precursors to sulfonyl chlorides. These methods have gained prominence due to their operational simplicity and broad substrate tolerance [11] [12] [13].

Traditional Chlorine Gas Methods

Historically, chlorine gas represented the standard oxidative chlorination reagent for converting thiols and disulfides to sulfonyl chlorides. The reaction proceeds through a multi-step mechanism involving initial oxidation of the sulfur center followed by chlorination [14] [15].

The mechanism involves formation of sulfenyl chloride intermediates, which undergo further oxidation to sulfinyl chlorides, and ultimately to sulfonyl chlorides through continued chlorine exposure [14]. This pathway requires careful control of chlorine flow rates and reaction temperature to ensure complete conversion while minimizing over-oxidation [15].

Despite achieving high yields (85-95%), the use of chlorine gas presents significant safety challenges, including acute toxicity, corrosive properties, and the requirement for specialized handling equipment [11] [15]. These limitations have driven the development of safer alternative oxidizing systems.

Sodium Hypochlorite Systems

Sodium hypochlorite has emerged as a safer alternative to chlorine gas for oxidative chlorination reactions. The reaction mechanism proceeds through similar pathways as chlorine gas but operates under milder conditions with enhanced safety profiles [15] [16].

Optimal reaction conditions typically employ sodium hypochlorite in aqueous organic solvent systems, such as dichloromethane-acetic acid-water mixtures, at temperatures between -5°C to room temperature [13]. The reaction requires careful monitoring of hypochlorite concentration, as commercial solutions exhibit variable strength and must be titrated prior to use [13].

Yields typically range from 70-85%, with the major advantage being significantly improved safety compared to chlorine gas [13]. However, the requirement for aqueous workup and potential for product hydrolysis represent limitations of this methodology [16].

N-Chlorosuccinimide-Based Systems

N-Chlorosuccinimide (NCS) has been developed as a convenient solid alternative for oxidative chlorination reactions. The reagent offers advantages including ease of handling, precise stoichiometric control, and compatibility with anhydrous reaction conditions [17] [18].

The reaction mechanism involves initial formation of sulfur-chlorine bonds followed by oxidative rearrangement to generate sulfonyl chloride products [17]. Optimal conditions typically employ NCS in acetonitrile or dichloromethane solvents at room temperature, achieving yields of 75-90% within 4-8 hours [17].

A significant advantage of NCS-based systems involves the potential for reagent recycling. The byproduct succinimide can be converted back to NCS using sodium hypochlorite, creating a sustainable synthetic cycle particularly valuable for large-scale applications [17].

Advanced Oxidative Systems

1,3-Dichloro-5,5-dimethylhydantoin (DCDMH)

DCDMH represents an innovative oxidative chlorination reagent that combines high efficiency with enhanced safety profiles [13]. Originally developed as a swimming pool disinfectant, DCDMH has found application in sulfonyl chloride synthesis due to its convenient handling properties and excellent reactivity [13].

The reaction proceeds under mild conditions in aqueous acetonitrile systems at temperatures between 5-20°C, achieving excellent yields (84-100%) across diverse substrate classes [13]. Both chlorine atoms of DCDMH participate in the oxidation process, providing excellent atom economy [13].

Continuous Flow Oxidative Systems

Recent developments have focused on continuous flow methodologies for oxidative chlorination, particularly using nitric acid/hydrochloric acid/oxygen systems [12]. This approach offers advantages including enhanced safety through reduced reagent inventory, improved heat management, and consistent product quality [12].

The optimized flow protocol achieves throughput rates of 3.7 grams per hour for sustained operation periods exceeding 6 hours [12]. Product isolation involves simple aqueous washing procedures, yielding 70-81% of purified sulfonyl chlorides [12]. Environmental impact assessment demonstrates favorable process mass intensity (PMI = 15) compared to alternative methodologies [12].

Industrial Production Techniques and Scale-up Considerations

Industrial synthesis of 4-(Trifluoromethyl)benzenesulfonyl chloride requires specialized equipment and process optimization to address the unique challenges posed by corrosive reagents, exothermic reactions, and stringent safety requirements [19] [20].

Batch Production Systems

Traditional industrial production employs batch processing using glass-lined stirred tank reactors equipped with comprehensive temperature control and safety systems [19] [21]. The reactor design must accommodate the corrosive nature of chlorosulfonic acid and related reagents while providing efficient heat removal capability [19].

Critical design parameters include reactor volume optimization to manage exothermic reactions, installation of emergency quench systems for thermal runaway prevention, and integration of off-gas treatment systems for hydrogen chloride and sulfur dioxide capture [19] [21]. Temperature control systems require precision within ±2°C to prevent side reactions and ensure consistent product quality [21].

The batch process typically involves charging the aromatic precursor to the reactor, followed by controlled addition of chlorosulfonic acid while maintaining temperature below 25°C [21]. Reaction monitoring utilizes gas evolution measurement and periodic sampling for conversion analysis [19].

Product isolation involves distillation under reduced pressure to separate the sulfonyl chloride from reaction byproducts [21]. The distillation system requires specialized construction materials and comprehensive safety systems due to the corrosive and reactive nature of the product stream [21].

Continuous Flow Manufacturing

Modern industrial facilities increasingly employ continuous flow processing to enhance safety, improve process control, and achieve higher space-time yields [19] [20]. Continuous systems utilize multiple continuous stirred tank reactors (CSTRs) with automated level monitoring and feedback control [19].

The continuous flow design offers several advantages over batch processing, including reduced hold-up of hazardous materials, improved temperature control through enhanced surface area-to-volume ratios, and elimination of charging and discharging operations that pose exposure risks [19] [20].

Process development involves optimization of residence time distribution, typically 30-60 minutes per reactor stage, and implementation of real-time monitoring systems for temperature, pressure, and composition [19]. Advanced control systems enable automated response to process deviations, including emergency shutdown procedures [20].

Heat management in continuous systems utilizes in-line heat exchangers with precise temperature control, enabling better management of exothermic reactions compared to batch systems [20]. The linear scalability of continuous processes facilitates production rate adjustments without major equipment modifications [20].

Process Optimization Strategies

Heat Integration

Industrial processes implement heat integration strategies to improve energy efficiency and process safety [20]. Heat exchanger networks enable thermal energy recovery from hot product streams to preheat reactant feeds, reducing external heating requirements [20].

Process simulation software guides optimization of heat exchanger networks, identifying opportunities for energy integration while maintaining adequate temperature driving forces [20]. Advanced control systems coordinate heat exchange operations with reaction control to prevent thermal excursions [19].

Quality Assurance Systems

Industrial production implements comprehensive quality assurance programs encompassing raw material testing, in-process monitoring, and final product analysis [20]. Analytical methods include gas chromatography for purity determination, titration methods for acid value assessment, and spectroscopic techniques for structural confirmation [21].

Statistical process control monitors key process variables and product quality parameters, enabling early detection of process deviations [20]. Quality management systems ensure traceability throughout the production process and compliance with customer specifications [19].

Reaction Conditions Optimization and Yield Enhancement

Optimization of reaction conditions for 4-(Trifluoromethyl)benzenesulfonyl chloride synthesis requires systematic investigation of multiple variables affecting reaction rate, selectivity, and overall yield [22] [23] [24].

Temperature Optimization

Temperature represents the most critical parameter influencing both reaction rate and selectivity in sulfonyl chloride synthesis. For chlorosulfonation reactions, optimal temperatures typically range from 0-25°C, balancing adequate reaction rates with minimal side reaction formation [4].

Lower temperatures (0-10°C) favor selective mono-substitution while suppressing polysubstitution and thermal decomposition pathways [23]. However, excessively low temperatures may result in incomplete conversion and extended reaction times [24].

Temperature control systems must accommodate the highly exothermic nature of chlorosulfonation reactions. Heat removal rates must exceed heat generation to prevent thermal runaway, particularly during reagent addition phases [19] [4]. Advanced temperature control utilizes cascade control systems with both reactor and jacket temperature monitoring [20].

Kinetic Studies

Detailed kinetic investigations reveal the temperature dependence of competing reaction pathways [22]. The desired chlorosulfonation reaction exhibits lower activation energy compared to side reactions such as polysubstitution and chlorination, enabling selective conditions through careful temperature control [23].

Arrhenius analysis of rate constants enables prediction of optimal temperature ranges for different substrate classes [22]. The presence of electron-withdrawing groups such as trifluoromethyl influences the temperature sensitivity of the reaction, generally requiring lower temperatures compared to electron-rich substrates [4].

Solvent System Optimization

Solvent selection significantly influences reaction efficiency, product solubility, and separation requirements [24] [25]. For chlorosulfonation reactions, solvent-free conditions are often preferred to avoid competitive reactions and simplify product isolation [4].

However, when solvents are required for heat management or substrate solubility, careful selection is essential [24]. Chlorinated solvents such as dichloromethane provide excellent solubility for both reactants and products while remaining inert toward chlorosulfonic acid [13].

Anhydrous Conditions

Maintenance of anhydrous conditions is critical for sulfonyl chloride synthesis due to the susceptibility of both reactants and products to hydrolysis [17] [4]. Water content must be maintained below 100 ppm to prevent significant hydrolysis losses [24].

Molecular sieves and anhydrous reagent handling protocols ensure adequate moisture exclusion [17]. Reaction monitoring includes Karl Fischer titration to verify water content throughout the process [24].

Deep Eutectic Solvents

Recent research has explored deep eutectic solvents (DES) as sustainable alternatives for sulfonyl chloride synthesis [25]. These systems offer advantages including low volatility, biodegradability, and potential for recycling [25].

Optimized DES formulations based on choline chloride and organic acids enable efficient sulfonyl chloride formation while providing easier product separation and reduced environmental impact [25]. However, limited commercial availability and higher costs currently restrict industrial implementation [25].

Catalyst System Optimization

Copper-catalyzed reactions, particularly Sandmeyer-type transformations, require optimization of catalyst loading, ligand systems, and reaction conditions [23] [9].

Catalyst Loading Studies

Systematic studies demonstrate optimal copper catalyst loadings between 5-15 mol% for most sulfonyl chloride syntheses [23] [9]. Lower loadings result in incomplete conversion and extended reaction times, while higher loadings increase costs without proportional yield improvements [9].

Catalyst speciation studies reveal the importance of copper oxidation state and ligand environment [10]. Copper(I) chloride demonstrates superior activity compared to copper(II) species due to enhanced electron transfer capabilities [9].

Ligand Effects

Ligand modification enables fine-tuning of catalyst activity and selectivity [23]. Nitrogen-based ligands such as bipyridine derivatives enhance catalyst stability and enable operation under milder conditions [23].

Support effects for heterogeneous catalysts influence both activity and recyclability [23]. Immobilized copper catalysts on polymer supports enable catalyst recovery and reuse, reducing process costs for large-scale applications [10].

Process Intensification Techniques

Microwave-Assisted Synthesis

Microwave heating enables rapid and selective heating of reaction mixtures, reducing reaction times and improving energy efficiency [16] [26]. Optimized microwave protocols achieve complete conversion within 10-30 minutes compared to several hours required for conventional heating [16].

Temperature control in microwave systems requires specialized monitoring equipment due to the unique heating mechanism [26]. Fiber optic temperature probes enable accurate temperature measurement without interference from microwave radiation [16].

Ultrasonic Enhancement

Ultrasonic irradiation enhances mass transfer and reaction rates through cavitation effects [16]. Optimized ultrasonic frequencies (20-40 kHz) improve reaction efficiency without causing product degradation [24].

The combination of ultrasonic irradiation with conventional heating enables operation under milder conditions while maintaining high reaction rates [16]. Process optimization requires careful control of ultrasonic power to prevent equipment damage and ensure reproducible results [24].

Flow Chemistry Integration

Continuous flow processing enables precise control of reaction conditions and enhanced safety for exothermic reactions [22] [12]. Microreactor technology provides excellent heat and mass transfer, enabling operation under intensified conditions [12].

Flow rate optimization balances residence time requirements with throughput targets [22]. Typical residence times range from 5-60 minutes depending on reaction temperature and substrate reactivity [12].

Modern Synthetic Approaches and Green Chemistry Alternatives

Contemporary research in sulfonyl chloride synthesis emphasizes sustainable methodologies that minimize environmental impact while maintaining synthetic efficiency [27] [25] [28].

Photocatalytic Methodologies

Photocatalytic synthesis represents an emerging approach that utilizes light energy to drive sulfonyl chloride formation under mild conditions [27] [23]. These methodologies often employ visible light and earth-abundant photocatalysts, reducing both energy requirements and environmental impact [27].

Carbon Nitride Photocatalysis

Potassium-doped polytriazine imide (K-PHI) has emerged as an effective photocatalyst for sulfonyl chloride synthesis from diazonium salts [23]. The reaction proceeds under visible light irradiation at room temperature using thionyl chloride and water as reagents [23].

Mechanistic studies reveal that K-PHI mediates the reduction of diazonium salts to generate aryl radicals, which subsequently react with sulfur dioxide and chlorine radicals to form sulfonyl chlorides [23]. The heterogeneous nature of the catalyst enables easy separation and reuse for multiple reaction cycles [23].

Optimization studies demonstrate excellent functional group tolerance, enabling synthesis of sulfonyl chlorides bearing sensitive functionalities that might decompose under harsh traditional conditions [23]. Yields typically range from 50-95% depending on substrate electronics [23].

Iridium and Ruthenium Photocatalysts

While precious metal photocatalysts such as iridium and ruthenium complexes demonstrate excellent activity (99% yields), their high cost limits practical applications [23]. These systems serve as benchmarks for evaluating earth-abundant alternatives [23].

The superior performance of precious metal catalysts stems from their optimal redox potentials and excited state lifetimes [23]. Research continues to focus on developing earth-abundant catalysts that approach the performance of precious metal systems [27].

Electrochemical Synthesis

Electrochemical methods offer the potential for sustainable sulfonyl chloride synthesis using renewable electricity as the driving force [28]. These approaches eliminate the need for chemical oxidants while enabling precise control over reaction conditions [28].

Direct Electrochemical Oxidation

Direct electrochemical oxidation of sulfur-containing precursors provides a clean alternative to chemical oxidants [28]. The reaction typically employs platinum or carbon electrodes in aprotic solvents with supporting electrolytes [28].

Current research focuses on optimizing electrode materials and electrolyte systems to achieve high efficiency and selectivity [28]. Divided cell configurations prevent product reduction at the cathode while enabling independent optimization of anodic and cathodic reactions [28].

Indirect Electrochemical Methods

Indirect electrochemical synthesis utilizes electrochemically generated oxidizing species such as hypochlorite or N-chlorosuccinimide [28]. This approach enables the use of stable precursors while maintaining the environmental benefits of electrochemical synthesis [28].

Optimization involves selection of appropriate mediators and electrolyte systems to ensure efficient current utilization and high product selectivity [28]. Flow electrolysis systems enable continuous operation with enhanced safety and productivity [28].

Biocatalytic Approaches

Enzyme-catalyzed synthesis represents the ultimate in selectivity and sustainability for organic transformations [28]. While direct enzymatic sulfonyl chloride synthesis remains challenging due to the reactive nature of these compounds, research focuses on enzymatic preparation of precursors and intermediates [28].

Sulfoxidation Enzymes

Sulfur oxidation enzymes such as sulfite oxidase and sulfur oxygenases demonstrate the potential for selective sulfur oxidation reactions [28]. These enzymes typically operate under mild aqueous conditions with high selectivity [28].

Current limitations include enzyme stability in organic solvents and the incompatibility of enzymatic conditions with chlorinating reagents [28]. Research focuses on enzyme engineering and development of coupled enzymatic-chemical processes [28].

Protein Engineering

Directed evolution techniques enable development of enzymes with enhanced stability and altered substrate specificity [28]. These approaches hold promise for creating enzymes capable of operating under conditions compatible with sulfonyl chloride synthesis [28].

Atom-Economical Synthetic Strategies

Modern synthetic chemistry emphasizes atom economy, wherein the maximum proportion of starting materials becomes incorporated into the final product [28]. Traditional sulfonyl chloride synthesis often exhibits poor atom economy due to stoichiometric byproduct formation [28].

Catalytic Processes

Catalytic methodologies enable sub-stoichiometric use of expensive or environmentally problematic reagents [23] [9]. Copper-catalyzed Sandmeyer reactions exemplify this approach, requiring only catalytic amounts of copper while achieving high yields [9] [10].

Catalyst development focuses on enhancing turnover numbers and enabling catalyst recovery and reuse [23]. Heterogeneous catalysts and catalyst immobilization strategies facilitate catalyst separation and recycling [23].

Reagent Optimization

Selection of reagents with high atom economy improves the overall sustainability of synthetic processes [28]. DABSO represents an excellent example, serving as a stable sulfur dioxide equivalent that incorporates efficiently into products [9] [10].

Alternative chlorinating agents with improved atom economy continue to be developed [28]. Reagents that participate in the reaction without generating large quantities of waste byproducts are particularly valuable [24].

Process Integration and Waste Minimization

Continuous Processing Benefits

Continuous flow processing offers multiple sustainability advantages including reduced waste generation, improved energy efficiency, and enhanced safety [12] [20]. The elimination of batch changeovers reduces cleaning solvent requirements and associated waste streams [20].

Real-time optimization in continuous systems enables rapid response to changing conditions, maintaining optimal efficiency and minimizing off-specification product formation [20]. Integrated process monitoring reduces sampling waste and enables early detection of process deviations [12].

Solvent Recovery and Recycling

Comprehensive solvent recovery systems enable reuse of process solvents, reducing both costs and environmental impact [25]. Distillation systems with enhanced separation efficiency enable recovery of high-purity solvents suitable for reuse [20].

Alternative separation technologies such as pervaporation and membrane separation offer energy-efficient alternatives to traditional distillation for solvent recovery [25]. These technologies are particularly valuable for heat-sensitive systems [28].

Waste Stream Integration

Integration of waste streams from sulfonyl chloride synthesis with other chemical processes enables overall waste minimization [28]. Acid waste streams can serve as inputs for other acid-requiring processes, reducing both waste disposal costs and raw material requirements [21].

Heat integration between exothermic sulfonyl chloride synthesis and endothermic processes improves overall energy efficiency [20]. Process integration studies identify opportunities for sharing utilities and waste treatment facilities between different production units [28].

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive